![molecular formula C8H9N5 B7465155 4-imidazol-1-yl-N-methylpyrimidin-2-amine](/img/structure/B7465155.png)
4-imidazol-1-yl-N-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-imidazol-1-yl-N-methylpyrimidin-2-amine is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound has gained attention due to its unique properties and potential benefits. In
Wissenschaftliche Forschungsanwendungen
4-imidazol-1-yl-N-methylpyrimidin-2-amine has been researched for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been researched for its potential as a biochemical tool in the study of various biological processes such as enzyme inhibition and protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-imidazol-1-yl-N-methylpyrimidin-2-amine is not fully understood. However, it has been shown to interact with various biological targets such as enzymes and proteins. It has been studied for its potential as an inhibitor of various enzymes such as acetylcholinesterase, which is involved in Alzheimer's disease. It has also been researched for its potential as a modulator of protein-protein interactions, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
4-imidazol-1-yl-N-methylpyrimidin-2-amine has been shown to have various biochemical and physiological effects. It has been studied for its potential as an antioxidant, which can protect cells from oxidative damage. It has also been researched for its potential as an anti-inflammatory agent, which can reduce inflammation in various tissues. Additionally, it has been shown to have potential as a neuroprotective agent, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-imidazol-1-yl-N-methylpyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to have low toxicity, making it safe for use in various experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on 4-imidazol-1-yl-N-methylpyrimidin-2-amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a biochemical tool in the study of various biological processes. Additionally, further research can be done to better understand its mechanism of action and to identify any potential side effects or limitations.
Synthesemethoden
The synthesis of 4-imidazol-1-yl-N-methylpyrimidin-2-amine involves the reaction of 2-chloro-4-methylpyrimidine with imidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
4-imidazol-1-yl-N-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-9-8-11-3-2-7(12-8)13-5-4-10-6-13/h2-6H,1H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBOLGDWQCOUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=N1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-imidazol-1-yl-N-methylpyrimidin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.